molecular formula C20H43Br2N B14748382 8-(Tributylammonium)octyl Bromide

8-(Tributylammonium)octyl Bromide

Cat. No.: B14748382
M. Wt: 457.4 g/mol
InChI Key: HMUCAMIKARQSEG-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 8-(Tributylammonium)octyl Bromide involves the alkylation of tributylamine with an appropriate alkyl halide. The reaction conditions typically include the use of a solvent such as acetone or DMF and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:

Scientific Research Applications

8-(Tributylammonium)octyl Bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

8-(Tributylammonium)octyl Bromide can be compared with other quaternary ammonium salts such as:

    Tetrabutylammonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one octyl group.

    Tetraethylammonium Bromide: Contains four ethyl groups and is used in similar applications but with different solubility and reactivity profiles.

    Tetramethylammonium Bromide: Contains four methyl groups and is used in various chemical reactions but with distinct physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which provides distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C20H43Br2N

Molecular Weight

457.4 g/mol

IUPAC Name

8-bromooctyl(tributyl)azanium;bromide

InChI

InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1

InChI Key

HMUCAMIKARQSEG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-]

Origin of Product

United States

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